molecular formula C19H15NO5S B3536481 1-nitro-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene

1-nitro-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene

Cat. No. B3536481
M. Wt: 369.4 g/mol
InChI Key: KJYVDFJGGATSCU-UHFFFAOYSA-N
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Description

1-Nitro-4-(phenylsulfonyl)benzene, also known as 4-Nitrodiphenyl Sulfone, is an organic compound with the molecular formula C12H9NO4S . It is used in early discovery research as part of a collection of rare and unique chemicals .


Synthesis Analysis

While specific synthesis methods for 1-nitro-4-(phenylsulfonyl)benzene were not found, the synthesis of similar compounds often involves electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(phenylsulfonyl)benzene consists of a benzene ring with a nitro group (-NO2) and a phenylsulfonyl group (-SO2C6H5) attached . The exact structure of “1-nitro-4-{[4-(phenylsulfonyl)benzyl]oxy}benzene” could not be found.


Physical And Chemical Properties Analysis

1-Nitro-4-(phenylsulfonyl)benzene has a molecular weight of 263.27 g/mol. It has a density of 1.388 g/cm³. Its melting point is 141-142°C, and it has a boiling point of 461.5°C at 760 mmHg. The compound has a flash point of 232.9°C .

Safety and Hazards

This compound is irritating to eyes, respiratory system, and skin. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice. Suitable protective clothing should be worn when handling this compound .

properties

IUPAC Name

1-(benzenesulfonyl)-4-[(4-nitrophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c21-20(22)16-8-10-17(11-9-16)25-14-15-6-12-19(13-7-15)26(23,24)18-4-2-1-3-5-18/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYVDFJGGATSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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